molecular formula C11H16N2O3 B8466820 2-hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)butanamide

2-hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)butanamide

Cat. No. B8466820
M. Wt: 224.26 g/mol
InChI Key: GRIQVRQVWIKMBY-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate A16 and Intermediate A2 (Step 2-Step 3) starting from diethyl malonate, 2-bromoethyl methyl ether and 2-amino-5-picoline, 1H NMR (300 MHz, CDCl3) δ 9.24 (br s, 1H), 8.14 (m, 2H), 7.52 (dd, 1H), 4.48 (br s, 1H), 4.39 (m, 1H), 3.69 (m, 2H), 3.39 (s, 3H), 2.25 (m, 4H), 2.09 (m, 1H).
[Compound]
Name
Intermediate A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10]C)(=O)[CH2:2][C:3]([O:5]CC)=O.[CH3:12][O:13]CCBr.[NH2:17][C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][N:19]=1>>[OH:5][CH:3]([CH2:2][CH2:1][O:9][CH3:10])[C:12]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][N:19]=1)=[O:13]

Inputs

Step One
Name
Intermediate A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)NC1=NC=C(C=C1)C)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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